N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
The compound "N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide" is a pyrazolo-pyrimidine derivative characterized by a fused heterocyclic core, a piperidinyl substituent, and a furan-2-carboxamide side chain. The ethylthio group at position 6 and the piperidine ring at position 4 suggest possible interactions with hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S/c1-2-28-19-22-16(24-9-4-3-5-10-24)14-13-21-25(17(14)23-19)11-8-20-18(26)15-7-6-12-27-15/h6-7,12-13H,2-5,8-11H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGVUASNIYUHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This core structure can be synthesized through a condensation reaction between a suitable pyrazole derivative and a diaminopyrimidine precursor under acidic conditions.
Introduction of the piperidine group: : The piperidine moiety is incorporated via nucleophilic substitution using piperidine and a halogenated intermediate of the pyrazolo[3,4-d]pyrimidine compound.
Addition of the ethylthio substituent: : The ethylthio group is added through a thiolation reaction, often employing an alkyl halide and a thiol in the presence of a base.
Attachment of the furan carboxamide: : The final step involves forming the amide bond between the amino group on the pyrazolo-pyrimidine derivative and furan-2-carboxylic acid or its activated ester under coupling conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the conditions mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance yield and purity. Advanced purification techniques like crystallization and chromatography are essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The nitro groups on the pyrazolo-pyrimidine core can be reduced to amines.
Substitution: : Halogenated intermediates allow for nucleophilic substitution, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH₄).
Substitution: : Piperidine, thiol reagents, and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound incorporates several bioactive motifs:
- Pyrazolo[3,4-d]pyrimidine core : Known for diverse biological activities.
- Piperidine ring : Enhances interaction with biological targets.
- Ethylthio and furan groups : Potentially modulate pharmacokinetic properties.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. Compounds with similar structures have been shown to inhibit various cancer-related targets, including:
- Cyclin-dependent kinases (CDKs) : Involved in cell cycle regulation.
- Tyrosine kinases : Key players in cancer signaling pathways.
Studies have demonstrated that modifications to the pyrazolo and piperidine rings can enhance anticancer activity, making this compound a candidate for further exploration in cancer therapeutics .
Antimicrobial Properties
The presence of the pyrazolo structure suggests potential antimicrobial activity. Compounds in this class have been studied for their effectiveness against various pathogens, including bacteria and fungi. The unique substituents on the compound may influence its spectrum of activity and potency .
Central Nervous System Effects
The piperidine ring is associated with central nervous system activity. Research into similar compounds has revealed potential applications as anxiolytics or antidepressants. The interaction of this compound with neurotransmitter systems could be a focus for future studies .
Synthesis and Modification
The synthesis of N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves several steps:
- Formation of the pyrazolo[3,4-d]pyrimidine scaffold : Achieved through condensation reactions.
- Introduction of the piperidine ring : Via nucleophilic substitution reactions.
- Thiol addition : Incorporation of the ethylthio group through methylation reactions.
- Final amide formation : Coupling with furan-2-carboxylic acid .
Case Study 1: Anticancer Research
A study on pyrazolo[3,4-d]pyrimidines demonstrated their ability to inhibit CDK activity, leading to reduced proliferation of cancer cells. The findings suggest that this compound could be developed as a novel anticancer agent targeting specific kinases .
Case Study 2: Antimicrobial Activity
In vitro studies have shown that compounds with similar structures exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli. This highlights the potential for this compound to serve as a lead compound for antimicrobial drug development .
Mechanism of Action
The compound's mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity. Its unique structure allows it to interact with various biological pathways, potentially modulating processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural and functional similarities:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocyclic Variations :
- The target compound’s pyrazolo[3,4-d]pyrimidine core distinguishes it from the pyrazolo[3,4-b]pyridine in CAS 1005612-70-3, which may alter binding affinity due to differences in ring geometry and electronic properties .
- The pyrrolo[1,2-b]pyridazine core in EP 4 374 877 A2 includes a fused bicyclic system, likely enhancing rigidity and target selectivity compared to pyrazolo-pyrimidines .
The furan-2-carboxamide side chain in the target compound shares similarities with CAS 832740-97-3’s furanyl substituent, which is often utilized for π-π stacking interactions in enzyme binding .
Pharmacological Potential: Pyrazolo-pyrimidine analogs (e.g., CAS 1005612-70-3) are frequently associated with kinase inhibition, but the absence of specific data for the target compound limits direct mechanistic claims . Compounds like EP 4 374 877 A2 highlight the importance of morpholinyl-ethoxy groups in enhancing solubility and bioavailability, a feature absent in the target compound .
Biological Activity
N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound exhibits potential biological activities due to its unique structural features, which include a furan moiety, a piperidine ring, and an ethylthio group. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can exhibit significant biological activities, including:
- Antitumor Activity : Some derivatives have shown effectiveness against various cancer cell lines.
- Anti-inflammatory Properties : Compounds within this class may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-1H-pyrazole | Pyrazole core | Antitumor activity |
| Thieno[3,2-d]pyrimidine | Thiophene and pyrimidine rings | Antimicrobial properties |
| 4-Amino-piperidine derivatives | Piperidine ring | CNS activity |
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
-
Study on COX Inhibition :
- A study evaluated various pyrazole derivatives for their COX inhibitory activities. Some compounds exhibited selective inhibition against COX-II with IC50 values significantly lower than standard drugs like Celecoxib. This suggests that modifications in the pyrazolo structure can enhance selectivity and potency against inflammatory pathways .
-
Anticancer Properties :
- Another investigation focused on the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Results indicated that certain analogs effectively inhibited the proliferation of cancer cells in vitro and induced apoptosis through various pathways .
Synthesis and Modification
The synthesis of this compound involves several key steps:
- Formation of Pyrazolo Scaffold : Achieved through condensation reactions involving hydrazines and carbonyl compounds.
- Introduction of Piperidine Ring : Conducted via nucleophilic substitution reactions.
- Thiol Addition : Ethylthio groups can be introduced through methylation reactions using appropriate reagents.
- Final Amide Formation : Coupling with furan-2-carboxylic acid yields the final product.
Q & A
Q. How to reconcile conflicting bioactivity data across cell lines?
- Cell Line Authentication: Verify genetic profiles (STR analysis) to rule out cross-contamination.
- Pathway-Specific Knockdowns: Use siRNA or CRISPR to confirm target dependency in resistant cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
